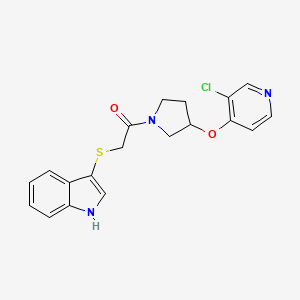
2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone, also known as ITCP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITCP is a small molecule that belongs to the class of indole-based compounds and has been synthesized through various methods.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
- Multicomponent Reactions : Microwave irradiation is used to facilitate multicomponent reactions involving derivatives of this compound for efficient synthesis. For instance, the synthesis of pyridine derivatives through one-pot coupling of various components demonstrates the utility of this approach in organic synthesis (Geng, Feng, Zhang, & Zhang, 2013).
Fungicidal and Anti-Microbial Activity
- Bioactive Molecule Synthesis : The synthesis of derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties has been explored, with some derivatives showing moderate inhibitory activity against certain pathogens (Liu, He, Kai, Li, & Zhu, 2012).
- Anti-Oxidant and Anti-Microbial Agents : Certain derivatives have been synthesized and identified for their anti-oxidant and anti-microbial activities, showing promise as potential therapeutic agents (Gopi, Sastry, & Dhanaraju, 2016).
Medicinal Chemistry
- Anti-Inflammatory Agents : Some derivatives have been prepared and evaluated for their anti-inflammatory activity, indicating potential applications in medicinal chemistry (Rehman, Saini, & Kumar, 2022).
Photoinduced Direct Oxidative Annulation
- Polyheterocyclic Ethanones Synthesis : The direct oxidative annulation technique has been utilized to synthesize highly functionalized polyheterocyclic ethanones, demonstrating the compound's versatility in complex organic synthesis (Zhang et al., 2017).
Fluorescent Emission and Estrogen Receptor Binding
- Photophysical Properties : The study of 2-pyridin-2-yl-1H-indole derivatives revealed their long-wavelength fluorescent emission, which can be sensitive to solvent polarity and pH. Some derivatives have shown good binding affinities to estrogen receptors, indicating potential applications in biochemistry and pharmacology (Kasiotis & Haroutounian, 2006).
Carbamate Derivatives of Indole
- Synthesis and Modification : The synthesis and modification of carbamate derivatives of indole, including reactions with various compounds, highlight the compound's role in developing new chemical entities with potential biological activities (Velikorodov, Kuanchalieva, & Titova, 2010).
Anticancer Activity
- Novel Derivatives Synthesis : The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity underscore the potential of this compound in developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-9-21-7-5-17(15)25-13-6-8-23(11-13)19(24)12-26-18-10-22-16-4-2-1-3-14(16)18/h1-5,7,9-10,13,22H,6,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQGAIRIDIGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

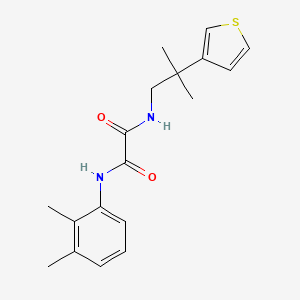
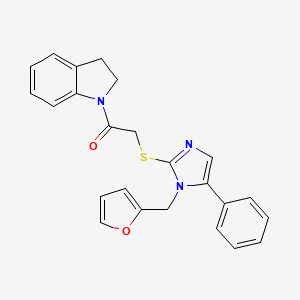
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylthio)benzamide hydrochloride](/img/structure/B2800233.png)
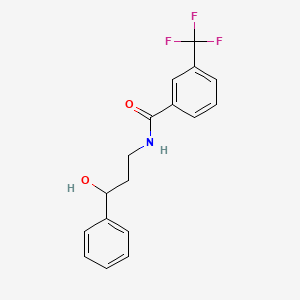
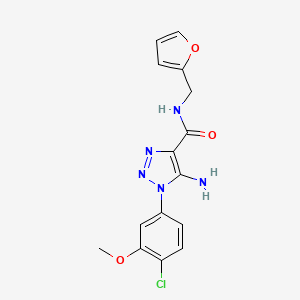
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2800241.png)

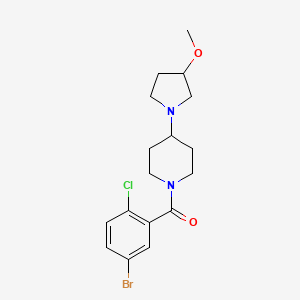
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2800248.png)

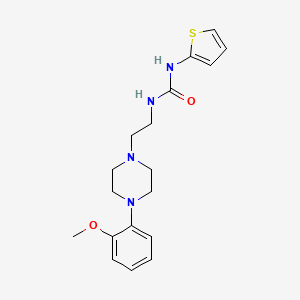
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)
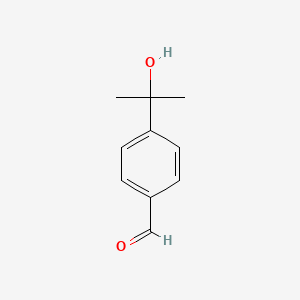
![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)